molecular formula C15H10NNaO3 B1674279 Furegrelate sodium CAS No. 85666-17-7

Furegrelate sodium

カタログ番号 B1674279
CAS番号: 85666-17-7
分子量: 275.23 g/mol
InChIキー: XBTIPIZROJAKOJ-UHFFFAOYSA-M
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Furegrelate sodium, also known as sodium 5-(3’-pyridinylmethyl)benzofurancarboxylic acid (U-63557A), is a potent, specific, and orally available thromboxane synthase inhibitor . It was originally developed by Pfizer Inc. for the treatment of various diseases including hypertension, thrombosis, and renal disorders .


Synthesis Analysis

Furegrelate is a synthetic compound that cannot be synthesized by the human body . Several pathways were proposed for the synthesis of Furegrelate sodium salt and related compounds .


Molecular Structure Analysis

The empirical formula of Furegrelate sodium is C15H10NNaO3 . It is an achiral, organic molecule containing a pyridine ring and a carboxylic acid group . The compound is a member of the benzofurans and can be found in a variety of forms .


Chemical Reactions Analysis

Furegrelate sodium is a thromboxane synthase inhibitor . It acts by specifically inhibiting the thromboxane synthase enzyme .


Physical And Chemical Properties Analysis

Furegrelate sodium has a molecular weight of 275.23 . It is not well-soluble in pH-neutral aqueous environments and can therefore pass the lipophilic cell membranes .

科学的研究の応用

Pharmacokinetics and Disposition

Furegrelate sodium, known as a thromboxane synthetase inhibitor, has been studied for its pharmacokinetics and disposition in normal humans. Research indicates that it is rapidly absorbed, with a Tmax of 1.0–1.7 hours, and is primarily eliminated by the kidneys. This understanding is crucial for its potential application in treating diseases like hypertension, thrombosis, and renal disorders (Lakings et al., 2004).

Effects on Thromboxane Synthesis

In a study involving normal volunteers, furegrelate sodium was shown to significantly inhibit thromboxane synthesis. This inhibition is a key factor in its potential therapeutic application, especially in conditions where thromboxane overproduction is a concern (Mohrland, Vander Lugt, & Lakings, 2006).

Application in Pulmonary Arterial Hypertension

Furegrelate sodium's role in the treatment of pulmonary arterial hypertension (PAH) was evaluated in a neonatal piglet model. The study revealed that furegrelate can blunt the development of hypoxia-induced PAH, primarily by preserving the structural integrity of the pulmonary vasculature (Hirenallur-S et al., 2012).

Impact on Prostaglandin Synthesis and Pulmonary Embolism

Furegrelate has been tested for its effects on prostaglandin synthesis during pulmonary embolism in rats. It was observed that inhibition of thromboxane synthase by furegrelate led to improvements in heart function and reductions in alveolar dead space after pulmonary embolism (Jones et al., 2003).

作用機序

Target of Action

Furegrelate Sodium primarily targets the enzyme Thromboxane A2 Synthase . This enzyme plays a crucial role in the synthesis of Thromboxane A2, a compound known for promoting platelet aggregation and acting as a vasoconstrictor .

Mode of Action

Furegrelate Sodium acts as an enzyme inhibitor . It binds to Thromboxane A2 Synthase, preventing the normal substrate-enzyme combination and the catalytic reaction . By inhibiting this enzyme, Furegrelate Sodium negates the effects of Thromboxane A2, thereby preventing it from acting like a vasoconstrictor .

Biochemical Pathways

The inhibition of Thromboxane A2 Synthase by Furegrelate Sodium affects the Arachidonic Acid Metabolism pathway . This pathway is responsible for the production of various eicosanoids, including Thromboxane A2. By inhibiting the synthesis of Thromboxane A2, Furegrelate Sodium can prevent platelet aggregation and vasoconstriction .

Pharmacokinetics

Furegrelate Sodium is orally administrable and is rapidly absorbed in the blood . It has a bioavailability of 80-90% . The compound has an apparent terminal disposition rate constant of 0.12 – 0.17 h-1 . It is primarily eliminated by the kidneys, with 62-78% of the dose excreted as the parent drug . After multiple-dose oral administration, no apparent change in the absorption, disposition, and elimination kinetics is detected .

Result of Action

The inhibition of Thromboxane A2 Synthase by Furegrelate Sodium results in the prevention of several diseases involving thrombosis, the occurrence of blood clots that block veins or arteries . This is due to the reduced production of Thromboxane A2, which is known for promoting platelet aggregation and acting as a vasoconstrictor .

特性

IUPAC Name

sodium;5-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3.Na/c17-15(18)14-8-12-7-10(3-4-13(12)19-14)6-11-2-1-5-16-9-11;/h1-5,7-9H,6H2,(H,17,18);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBTIPIZROJAKOJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CC2=CC3=C(C=C2)OC(=C3)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10NNaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8045226
Record name Furegrelate sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furegrelate sodium

CAS RN

85666-17-7
Record name Furegrelate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085666177
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Furegrelate sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FUREGRELATE SODIUM ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4F11B27M90
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Furegrelate sodium
Reactant of Route 2
Furegrelate sodium
Reactant of Route 3
Reactant of Route 3
Furegrelate sodium
Reactant of Route 4
Reactant of Route 4
Furegrelate sodium
Reactant of Route 5
Furegrelate sodium
Reactant of Route 6
Furegrelate sodium

Q & A

Q1: How does Furegrelate sodium exert its therapeutic effect? What are the downstream consequences of its action?

A1: Furegrelate sodium acts as a selective inhibitor of Thromboxane A2 (TXA2) synthase [, , ]. TXA2, a metabolite of arachidonic acid, is a potent vasoconstrictor and platelet aggregator. By inhibiting TXA2 synthase, Furegrelate sodium prevents the formation of TXA2, ultimately reducing vasoconstriction and platelet aggregation [, ]. This mechanism is believed to be beneficial in conditions such as post-traumatic ischemia and pulmonary embolism [, ].

Q2: What is the role of Furegrelate sodium in angiogenesis and tumor metastasis?

A2: Research suggests that Furegrelate sodium may play a role in inhibiting angiogenesis (formation of new blood vessels) and tumor metastasis []. TXA2, the synthesis of which is inhibited by Furegrelate sodium, appears to be involved in endothelial cell migration, a crucial process in angiogenesis. Studies have demonstrated that inhibiting TXA2 synthesis using Furegrelate sodium reduces endothelial cell migration stimulated by factors like VEGF and bFGF, ultimately hindering angiogenesis and potentially limiting tumor metastasis [].

Q3: How does Furegrelate sodium compare to other anti-inflammatory drugs, particularly cyclooxygenase (COX) inhibitors, in treating conditions like pulmonary embolism?

A3: Both Furegrelate sodium, a selective Thromboxane A2 synthase inhibitor, and COX-1/2 inhibitors, such as Ketorolac, have been investigated for their effects on pulmonary gas exchange and heart function during pulmonary embolism []. While both drug classes effectively reduce thromboxane B2 (TxB2) levels, indicating successful inhibition of the arachidonic acid pathway, they exhibit different effects on heart function. Ketorolac increased both mean arterial pressure and left ventricular pressure, while Furegrelate sodium only improved right ventricular pressure []. This suggests potential differences in their cardiovascular effects and highlights the need for careful consideration when selecting the appropriate treatment strategy.

Q4: What is known about the pharmacokinetic profile of Furegrelate sodium in humans?

A4: Furegrelate sodium exhibits good oral bioavailability with a Tmax of approximately 1 hour and a half-life ranging from 3.5 to 5 hours []. It undergoes minimal metabolism and is primarily eliminated through renal excretion of the parent compound []. Dosage adjustments may be necessary for patients with renal impairment to avoid potential accumulation and toxicity.

Q5: Are there any known instances where Furegrelate sodium administration resulted in adverse effects?

A5: While Furegrelate sodium is generally well-tolerated, research suggests that high doses (30 mg/kg IV) might exacerbate cerebral hemorrhage following traumatic brain injury in mice []. This observation underscores the importance of careful dose optimization to maximize therapeutic benefit while minimizing potential risks, especially in specific patient populations.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。